2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia or primary amines.
Final Coupling: The final step involves coupling the thiazole and imidazole intermediates through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group.
Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).
Scientific Research Applications
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide include other thiazole derivatives and sulfonyl-containing compounds. Some examples are:
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: This compound shares the thiazole and imidazole moieties but differs in its substituents, leading to different biological activities.
2,4-Disubstituted Thiazoles: These compounds have various substituents at the 2 and 4 positions of the thiazole ring, affecting their chemical and biological properties.
Sulfonyl-Containing Imidazoles: Compounds with sulfonyl groups attached to imidazole rings exhibit diverse biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(24-18(25-20)15-5-3-2-4-6-15)30-13-17(26)23-21-22-11-12-29-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIGYBPCEDMVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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